molecular formula C28H29N3O5 B2823803 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetamide CAS No. 899900-80-2

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetamide

Cat. No.: B2823803
CAS No.: 899900-80-2
M. Wt: 487.556
InChI Key: IUGVUDFUUSCNGN-UHFFFAOYSA-N
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Description

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetamide is a quinazoline-2,4-dione derivative characterized by a 4-ethylphenyl substituent at position 3 of the quinazoline core and an acetamide side chain at position 1. Quinazoline derivatives are widely studied for their biological activities, including anticonvulsant, anticancer, and anti-inflammatory effects, due to their ability to interact with enzymes and receptors via hydrogen bonding and hydrophobic interactions .

Properties

CAS No.

899900-80-2

Molecular Formula

C28H29N3O5

Molecular Weight

487.556

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(4-ethylphenyl)-2,4-dioxoquinazolin-1-yl]acetamide

InChI

InChI=1S/C28H29N3O5/c1-4-19-9-12-21(13-10-19)31-27(33)22-7-5-6-8-23(22)30(28(31)34)18-26(32)29-16-15-20-11-14-24(35-2)25(17-20)36-3/h5-14,17H,4,15-16,18H2,1-3H3,(H,29,32)

InChI Key

IUGVUDFUUSCNGN-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCCC4=CC(=C(C=C4)OC)OC

solubility

not available

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetamide with structurally related quinazoline-2,4-dione derivatives, focusing on substituent effects, biological activity, and physicochemical properties.

Table 1: Structural and Functional Comparison of Quinazoline Derivatives

Compound Name Quinazoline Substituent (Position 3) Acetamide Substituent Key Biological Activity Key References
Target Compound 4-Ethylphenyl 3,4-Dimethoxyphenethyl Inferred: Potential anticonvulsant/neuroactivity (structural analogy)
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide 2,4-Dichlorobenzyl Anticonvulsant (superior to sodium valproate in PTZ-induced seizures)
N-(2-Chlorobenzyl)-2-[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1(2H)-quinazolinyl]acetamide 3,4,5-Trimethoxyphenyl 2-Chlorobenzyl Inferred: Enhanced solubility and kinase inhibition (methoxy groups)
2-{[3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}-N,N-diethylacetamide 4-Ethoxyphenyl N,N-Diethyl Inferred: Moderate lipophilicity (ethoxy and diethyl groups)
N-(2,3-Dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide 4-Ethoxyphenyl 2,3-Dimethylphenyl Inferred: Steric hindrance affecting target binding

Key Comparative Insights

3,4-Dimethoxyphenethyl on the acetamide chain introduces electron-donating methoxy groups, which could enhance hydrogen-bonding interactions with targets like GABA receptors or kinases, similar to 3,4,5-trimethoxyphenyl derivatives .

Physicochemical Properties

  • Methoxy vs. Ethoxy Groups : The target compound’s dimethoxy substituents may increase aqueous solubility compared to ethoxy or chloro groups (e.g., in ), balancing hydrophobicity from the ethylphenyl group.
  • Steric and Electronic Profiles : The 2,3-dimethylphenyl group in introduces steric hindrance, whereas the target’s linear phenethyl chain may allow better conformational flexibility for target engagement.

Synthetic Pathways

  • Similar compounds (e.g., ) are synthesized via condensation of quinazoline intermediates with substituted acetamides. The target compound likely follows analogous routes, using 3-(4-ethylphenyl)quinazoline-2,4-dione and 2-(3,4-dimethoxyphenyl)ethylamine as precursors.

Biological Activity Trends Dichlorophenyl derivatives (e.g., ) exhibit strong anticonvulsant activity, suggesting that the target’s ethylphenyl group might modulate similar pathways with altered potency.

Q & A

Basic: What synthetic methodologies are employed to synthesize N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetamide?

The synthesis typically involves multi-step reactions:

  • Quinazolinone core formation : Starting from methyl 2-isothiocyanatobenzoate and glycine, followed by oxidation with hydrogen peroxide to yield 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid .
  • Acetamide coupling : Reaction with N,N′-carbonyldiimidazole and a substituted acetamide (e.g., 2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide) under controlled temperature and solvent conditions (e.g., dichloromethane with triethylamine) .
  • Purification : Column chromatography or recrystallization to isolate the final product. Yield optimization requires precise control of reaction time and stoichiometry .

Basic: Which analytical techniques are critical for structural characterization of this compound?

Key methods include:

  • NMR spectroscopy : To confirm the presence of the quinazolinone core (e.g., aromatic protons at δ 7.2–8.1 ppm) and acetamide linkage (amide proton at δ 8.3–8.5 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak matching the molecular formula (e.g., C₃₁H₃₁N₃O₆) .
  • X-ray crystallography : Resolves conformational flexibility, as seen in related compounds where dihedral angles between aromatic rings vary (e.g., 54.8°–77.5° in asymmetric units) .

Advanced: How can researchers design structure-activity relationship (SAR) studies for this quinazolinone derivative?

SAR strategies include:

  • Substituent variation : Modify the 4-ethylphenyl group (e.g., replace with halogens, methoxy, or nitro groups) to assess impact on biological activity .
  • Pharmacophore mapping : Use computational tools to identify critical moieties (e.g., dimethoxyphenethyl for lipophilicity, quinazolinone dioxo groups for hydrogen bonding) .
  • In vitro assays : Test analogs against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) or receptors (e.g., GABAA for anticonvulsant effects) .

Advanced: What experimental models are suitable for evaluating its anticonvulsant potential?

  • PTZ-induced seizures in mice : A standard model where ED₅₀ values are determined by dose-dependent suppression of clonic-tonic seizures .
  • GABAergic affinity assays : Measure binding affinity to GABAA receptors using radioligand displacement (e.g., [³H]muscimol) to correlate receptor interaction with efficacy .
  • Electrophysiological studies : Patch-clamp recordings on hippocampal neurons to assess modulation of chloride ion flux .

Basic: How should researchers optimize reaction conditions to minimize by-products during synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in acetamide coupling .
  • Temperature control : Maintain 0–5°C during carbodiimide-mediated coupling to prevent epimerization .
  • Catalyst use : Triethylamine or DMAP accelerates acylation while reducing side reactions .

Advanced: How can contradictory data in pharmacological studies be resolved?

  • Cross-validation : Combine in vitro (e.g., enzyme inhibition IC₅₀) and in vivo (e.g., rodent seizure models) data to confirm mechanism .
  • Metabolic stability assays : Test hepatic microsomal stability to rule out pharmacokinetic confounding factors .
  • Crystallographic analysis : Resolve binding modes via co-crystallization with target proteins (e.g., COX-2) to validate hypothesized interactions .

Basic: What are the stability considerations for this compound under experimental conditions?

  • pH sensitivity : Avoid strongly acidic/basic conditions to prevent hydrolysis of the acetamide bond .
  • Light exposure : Store in amber vials at −20°C to prevent photodegradation of the dimethoxyphenyl group .
  • Solubility : Use DMSO or ethanol for stock solutions (>10 mM), as aqueous solubility is limited (<50 µM) .

Advanced: What strategies improve bioavailability in preclinical studies?

  • Prodrug design : Introduce ester groups at the quinazolinone 2-oxo position for enhanced intestinal absorption .
  • Nanoparticle encapsulation : Use PEGylated liposomes to increase plasma half-life .
  • LogP optimization : Reduce logP from ~3.5 to 2–3 via hydrophilic substituents (e.g., hydroxyl groups) to balance permeability and solubility .

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